1,1,1,2-Tetrabromobutane

Description

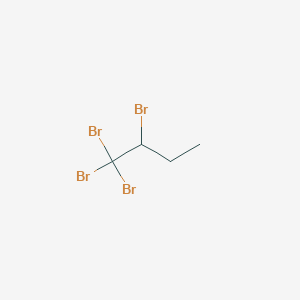

Structure

3D Structure

Properties

CAS No. |

25497-47-6 |

|---|---|

Molecular Formula |

C4H6Br4 |

Molecular Weight |

373.71 g/mol |

IUPAC Name |

1,1,1,2-tetrabromobutane |

InChI |

InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 |

InChI Key |

KNHYZOVUQAYWTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(Br)(Br)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,2-Tetrabromobutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,1,1,2-tetrabromobutane. Due to the limited availability of experimental data for this specific isomer, this document also includes predicted data and comparative information for the related isomer, 1,2,3,4-tetrabromobutane, to offer a broader context for researchers.

Chemical Structure and Identifiers

This compound is a polyhalogenated alkane with the molecular formula C₄H₆Br₄.[1] The structure consists of a four-carbon butane chain with four bromine atoms attached. Three bromine atoms are located on the first carbon atom (C1), and one bromine atom is on the second carbon atom (C2).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25497-47-6 | [1] |

| Molecular Formula | C₄H₆Br₄ | [1] |

| Molecular Weight | 373.71 g/mol (Computed) | [1] |

| Canonical SMILES | CCC(C(Br)(Br)Br)Br | [1] |

| InChI | InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 | [1] |

| InChIKey | KNHYZOVUQAYWTM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 373.71 g/mol | [1] |

| XLogP3 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 373.71620 Da | [1] |

| Monoisotopic Mass | 369.72030 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 64.9 | [1] |

For comparative purposes, the experimental properties of the isomer 1,2,3,4-tetrabromobutane are provided below. It is crucial to note that these values are not directly applicable to this compound.

Table 3: Experimental Physicochemical Properties of 1,2,3,4-Tetrabromobutane

| Property | Experimental Value | Source |

| Melting Point | 118-119 °C (meso form) | [2] |

| 40-41 °C (racemic form) | [2] | |

| Boiling Point | 180-181 °C at 8.0 kPa | [2] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | [2] |

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dictated by the presence of multiple carbon-bromine bonds. The gem-tribromo group at the C1 position is expected to be a key site for chemical transformations.

Dehydrobromination: Like other polyhalogenated alkanes, this compound is expected to undergo dehydrobromination in the presence of a base to form bromo-substituted butenes or butadienes. The specific products would depend on the reaction conditions and the strength of the base used.

Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the reactivity will be influenced by steric hindrance, particularly at the C1 position.

Reductive Debromination: Reaction with reducing agents could lead to the removal of bromine atoms, yielding less brominated butanes or butane itself.

Below is a conceptual diagram illustrating a potential synthetic pathway to a tetrabromobutane isomer and a subsequent dehydrobromination reaction.

Caption: Conceptual reaction pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. The following sections provide generalized methodologies for the synthesis and characterization of polybrominated alkanes, which can be adapted by researchers.

General Synthesis of Polybrominated Alkanes by Radical Bromination

This protocol describes a general procedure for the bromination of an alkane using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

Alkane (e.g., Butane or a substituted butane)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting alkane in CCl₄.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS is no longer visible and has been replaced by succinimide, which floats on top of the solvent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography.

Caption: General workflow for the synthesis of a brominated alkane.

General Protocol for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (multiplicity). For this compound, one would expect signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon environments. For this compound, four distinct carbon signals are expected.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Analysis: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile brominated compounds.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion and bromine-containing fragments will appear as clusters of peaks, which is a key diagnostic feature.

Caption: Workflow for the spectroscopic characterization of a compound.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container for proper disposal. Do not pour down the drain.[3][4]

Conclusion

This compound is a lesser-studied isomer of tetrabromobutane. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data regarding its physicochemical properties, reactivity, and spectroscopic characterization. The information provided in this guide, including predicted properties and generalized experimental protocols, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate the chemical and physical behavior of this compound. The comparative data for 1,2,3,4-tetrabromobutane offers a useful, albeit indirect, reference point for future studies. Researchers are advised to proceed with caution, adapting the provided general methodologies and adhering to strict safety protocols when working with this and other polyhalogenated compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1,2-Tetrabromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the halogenated hydrocarbon 1,1,1,2-tetrabromobutane. Due to a scarcity of direct experimental data for this specific isomer, this document combines computed property values with established principles of chemical reactivity and safety for polybrominated alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by offering a structured compilation of available data, proposed synthetic methodologies, and an analysis of the compound's expected chemical behavior and potential hazards.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₄ | PubChem[1] |

| Molecular Weight | 373.71 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 25497-47-6 | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 369.72030 g/mol | PubChem[1] |

| Monoisotopic Mass | 369.72030 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 64.9 | PubChem[1] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not currently available. However, predictions based on its structure can be made. For comparison, spectral data for the isomer 1,2,3,4-tetrabromobutane is available and shows characteristic signals for a brominated alkane.[2][3]

Expected Spectroscopic Features for this compound:

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group protons. The chemical shifts would be significantly influenced by the adjacent bromine atoms.

-

¹³C NMR: The spectrum should display four distinct signals for the four carbon atoms, with the carbons bearing bromine atoms shifted significantly downfield.

-

IR Spectroscopy: The spectrum will likely be dominated by C-H stretching and bending vibrations. The C-Br stretching vibrations are expected in the fingerprint region. For comparison, the IR spectrum of 1-bromobutane shows characteristic C-Br stretching absorptions at wavenumbers around 550 to 750 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would be expected to show a complex pattern of isotopic peaks due to the presence of four bromine atoms (with ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carbon-bromine bonds. As with other bromoalkanes, it is expected to undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The carbon atom bonded to the bromine atoms is electrophilic and susceptible to attack by nucleophiles. However, the presence of three bromine atoms on a single carbon (the C1 position) may sterically hinder this attack. The C2 carbon, with a single bromine atom, would be a more likely site for nucleophilic substitution.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (dehydrobromination) to form alkenes. The specific products would depend on the reaction conditions and the regioselectivity of the elimination.

Proposed Synthesis and Experimental Protocols

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of polybrominated alkanes, such as the free-radical bromination of a suitable precursor.[5]

Proposed Synthetic Pathway: Free-Radical Bromination

A potential synthesis could involve the free-radical bromination of 1-bromobutane. This reaction is typically initiated by UV light or a radical initiator.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis and Purification

The following is a generalized experimental protocol for the synthesis and purification of a polybrominated alkane via free-radical bromination. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Starting alkane (e.g., 1-bromobutane)

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

Radical initiator (e.g., AIBN) or UV lamp

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve the starting alkane in an inert solvent.

-

Initiation: Begin stirring and either irradiate the flask with a UV lamp or add a catalytic amount of a radical initiator.

-

Bromination: Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to remove excess bromine), aqueous sodium bicarbonate solution (to neutralize any HBr formed), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the desired polybrominated alkane.

Caption: General workflow for bromoalkane synthesis.

Stability and Hazards

Specific stability and hazard data for this compound are not available. However, the properties of other polybrominated alkanes, such as polybrominated diphenyl ethers (PBDEs), can provide some insight into potential hazards.[6][7][8][9][10]

-

Stability: Bromoalkanes are generally stable under normal conditions but can be sensitive to light and heat, which can cause decomposition and the release of hydrogen bromide.

-

Health Hazards: Polybrominated compounds can be toxic and may pose health risks. Animal studies on some PBDEs have shown potential for neurodevelopmental toxicity, and effects on thyroid and other hormone levels.[6] Some polybrominated compounds are considered possible human carcinogens.[6]

-

Environmental Hazards: Many polybrominated compounds are persistent in the environment and can bioaccumulate in the food chain.[8]

-

Handling Precautions: Due to the potential hazards, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Biological Signaling Pathways

There are no known biological signaling pathways directly involving simple halogenated alkanes like this compound. These types of molecules are not typically involved in the complex biochemical cascades that characterize cellular signaling. Their biological effects are more likely to be the result of their reactivity and potential to alkylate biological macromolecules, or through their metabolism to reactive intermediates.

Conclusion

This compound is a chemical compound for which there is a notable lack of experimental data. This guide has provided a summary of its computed properties and has contextualized its expected chemical behavior based on the well-established chemistry of bromoalkanes. The proposed synthetic route and general experimental protocols offer a starting point for the laboratory preparation of this compound. Given the potential hazards associated with polybrominated compounds, appropriate safety precautions should be strictly followed when handling this and related substances. Further experimental investigation is required to fully characterize the physical, chemical, and toxicological properties of this compound.

References

- 1. This compound | C4H6Br4 | CID 20273646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. docbrown.info [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PBDEs | Washington State Department of Health [doh.wa.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. akaction.org [akaction.org]

- 9. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 10. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1,1,2-Tetrabromobutane (C4H6Br4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,1,1,2-tetrabromobutane is extremely limited. This guide provides the available information and leverages data from its isomer, 1,2,3,4-tetrabromobutane, as a comparative reference for potential experimental approaches. All data for the isomer is clearly labeled as such.

Introduction

This compound is a polyhalogenated alkane with the molecular formula C4H6Br4. As a member of the brominated hydrocarbon family, it is of interest to researchers in synthetic organic chemistry, materials science, and toxicology. Due to the limited specific research on this isomer, this document also provides comprehensive data on the well-studied isomer, 1,2,3,4-tetrabromobutane, to offer insights into the characterization and potential properties of tetrabromobutane isomers.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. In contrast, experimental data is available for the 1,2,3,4-isomer.

Table 1: Physicochemical Properties of Tetrabromobutane Isomers

| Property | This compound (Computed) | 1,2,3,4-Tetrabromobutane (Experimental/Estimated) |

| Molecular Formula | C4H6Br4[1] | C4H6Br4[2][3] |

| Molecular Weight | 373.71 g/mol [1] | 373.71 g/mol |

| IUPAC Name | This compound[1] | 1,2,3,4-tetrabromobutane[3] |

| CAS Number | 25497-47-6[1][4] | 1529-68-6[3][5] |

| Melting Point | Not Available | 115.05°C (meso), 40-41°C (racemic)[5] |

| Boiling Point | Not Available | 259.32°C (rough estimate)[6] |

| Density | Not Available | 2.5297 (rough estimate)[5] |

| Vapor Pressure | Not Available | 0.00672 mmHg |

| SMILES | CCC(C(Br)(Br)Br)Br[1] | C(C(C(CBr)Br)Br)Br |

| InChI | InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3[1][4] | InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2[3] |

Synthesis and Experimental Protocols

Synthesis of Tetrabromobutane Isomers

Experimental Protocol for the Synthesis of 1,2,3,4-Tetrabromobutane:

A documented method for the preparation of 1,2,3,4-tetrabromobutane involves the reaction of 1,3-butadiene with bromine in a chloroform solvent. The reaction is typically carried out at a temperature of 60°C for 10-12 hours. The resulting product can be purified by vacuum filtration, followed by washing with ethanol and drying.[5]

Logical Workflow for a Potential Synthesis of this compound:

A potential, though unconfirmed, synthetic route to this compound could involve the bromination of a suitable C4 precursor. The following diagram illustrates a hypothetical workflow.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization

No experimental spectra for this compound are publicly available. However, extensive spectroscopic data exists for 1,2,3,4-tetrabromobutane, which can serve as a guide for the types of spectra to expect and the techniques to use for characterization.

Table 2: Spectroscopic Data for 1,2,3,4-Tetrabromobutane

| Spectroscopic Technique | Available Data |

| ¹H NMR | Spectra available.[2][7] |

| ¹³C NMR | Spectra available.[2][7] |

| Infrared (IR) Spectroscopy | Spectra available.[3][7] |

| Mass Spectrometry (MS) | GC-MS data available.[2][3][7] |

| Raman Spectroscopy | Spectrum available.[2][7] |

Experimental Protocol for Spectroscopic Analysis (General Approach):

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a neat liquid (if applicable) or as a KBr pellet if solid. For GC-MS, a dilute solution in a volatile organic solvent (e.g., dichloromethane or hexane) is required.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) should be reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

-

Infrared Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Inject the sample into a GC-MS system. The resulting mass spectrum will show the molecular ion peak(s) and fragmentation pattern, which are crucial for structural elucidation. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Biological Activity and Toxicology

There is no specific information in the scientific literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, general information on related compounds can provide some context.

General Toxicity of Brominated Hydrocarbons:

-

Polybrominated Diphenyl Ethers (PBDEs): While structurally different, these compounds are also polybrominated and have been shown to exhibit endocrine-disrupting effects, interacting with estrogen, androgen, and thyroid hormone receptors.[8]

-

Butane: The parent alkane, butane, has low toxicity but can act as an asphyxiant at high concentrations. Cases of butane abuse have been linked to cardiac and neurological effects, including ventricular fibrillation.[9][10]

-

Bromine: Elemental bromine is toxic and can cause severe irritation to the respiratory system, eyes, and skin upon acute exposure. Chronic exposure can lead to disturbances in the respiratory, nervous, and endocrine systems.[11]

Logical Relationship for Assessing Potential Biological Activity:

The following diagram illustrates a logical workflow for the initial assessment of the biological activity of a novel compound like this compound.

Caption: A general workflow for the initial biological assessment of a chemical compound.

Applications and Relevance to Drug Development

Currently, there are no known applications of this compound in drug development or other industries. The isomer 1,2,3,4-tetrabromobutane has been used as a flame retardant.[5] Given its polybrominated nature, this compound could potentially be investigated for similar applications or as an intermediate in organic synthesis. Its relevance to drug development is not established and would require extensive biological screening.

Conclusion

This compound remains a poorly characterized compound. This guide has summarized the limited available information and provided a comparative analysis with its well-studied isomer, 1,2,3,4-tetrabromobutane. Future research should focus on developing a reliable synthetic route to this compound and conducting comprehensive spectroscopic and physicochemical characterization. Furthermore, initial in vitro toxicological and biological activity screenings are necessary to understand its potential effects and applications. The experimental protocols and logical workflows presented here provide a foundational framework for such investigations.

References

- 1. This compound | C4H6Br4 | CID 20273646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Nuclear Hormone Receptor Activity of Polybrominated Diphenyl Ethers and Their Hydroxylated and Methoxylated Metabolites in Transactivation Assays Using Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatal butane toxicity and delayed onset of refractory ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A two-decade review of butane toxicity as a substance of abuse. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. gov.uk [gov.uk]

An In-depth Technical Guide to the Proposed Synthesis of 1,1,1,2-Tetrabromobutane

Disclaimer: The synthesis of 1,1,1,2-tetrabromobutane is not well-documented in publicly available scientific literature. The following guide presents a proposed synthetic pathway based on established principles of organic chemistry. The experimental protocols are adapted from analogous reactions and should be considered hypothetical. All procedures require rigorous safety precautions and should only be performed by trained professionals in a suitable laboratory setting.

Introduction

This compound is a polyhalogenated alkane with the chemical formula C₄H₆Br₄. While its isomers, such as 1,2,3,4-tetrabromobutane, have found applications as flame retardants, the specific properties and applications of this compound remain largely unexplored due to the lack of established synthetic routes. This guide outlines a plausible two-step synthetic approach for researchers and professionals in drug development and chemical synthesis, starting from a readily available four-carbon precursor. The proposed pathway involves the synthesis of a key intermediate, 1,1,1-tribromobutane, followed by a selective free-radical bromination.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main stages:

-

Synthesis of the Precursor: Conversion of butanoyl chloride to 1,1,1-tribromobutane.

-

Final Bromination: Free-radical bromination of 1,1,1-tribromobutane to yield this compound.

Quantitative Data

Table 1: Computed Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Target | This compound | C₄H₆Br₄ | 373.71 |

| Precursor | 1,1,1-Tribromobutane | C₄H₇Br₃ | 294.81 |

Table 2: Computed Identifiers

| Compound | CAS Number | InChIKey |

| Target | 25497-47-6 | KNHYZOVUQAYWTM-UHFFFAOYSA-N |

| Precursor | 62127-62-2 | JMLPLTJXKRFQQT-UHFFFAOYSA-N |

Experimental Protocols

The following protocols are hypothetical and adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 1,1,1-Tribromobutane from Butanoyl Chloride

This proposed procedure is based on the exhaustive halogenation of acyl chlorides, a transformation that, while not standard, is chemically plausible under forcing conditions.

Reaction: CH₃CH₂CH₂COCl + PBr₃ + Br₂ (excess) → CH₃CH₂CH₂CBr₃

Methodology:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The apparatus should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). The outlet of the reflux condenser should be connected to a gas trap to neutralize evolved HBr and excess bromine.

-

Reagents: In the reaction flask, place butanoyl chloride (1.0 eq). The flask is cooled in an ice bath.

-

Reaction Execution: Phosphorus tribromide (PBr₃, 1.5 eq) is added dropwise via the dropping funnel. Following this, an excess of liquid bromine (Br₂, 3.0-4.0 eq) is added slowly.

-

Reaction Conditions: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored by GC-MS for the disappearance of the starting material and intermediates.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing ice-cold water and a reducing agent (e.g., sodium bisulfite solution) to quench the excess bromine.

-

The aqueous mixture is transferred to a separatory funnel, and the organic layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

The organic extracts are combined, washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude 1,1,1-tribromobutane is purified by vacuum distillation.

-

Step 2: Free-Radical Bromination of 1,1,1-Tribromobutane

This procedure is adapted from the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic positions.[2][3][4][5] While the C-2 position of 1,1,1-tribromobutane is neither allylic nor benzylic, free-radical bromination is known to be selective for the most stable radical intermediate. The electron-withdrawing nature of the tribromomethyl group is expected to influence the regioselectivity of this reaction.

Reaction: CH₃CH₂CH₂CBr₃ + NBS → CH₃CH₂CH(Br)CBr₃

Methodology:

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer. The apparatus must be dry.

-

Reagents: To the flask are added 1,1,1-tribromobutane (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent is added to dissolve the reactants.

-

Reaction Execution: The mixture is heated to reflux. The reaction can be initiated by shining a sunlamp on the flask. The reaction progress is monitored by observing the consumption of the starting material via GC. The reaction is complete when the denser solid succinimide (a byproduct) is fully formed and floats on top of the CCl₄.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature, and the solid succinimide is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The resulting crude product, this compound, is then purified by vacuum distillation or recrystallization.

-

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical progression of the proposed synthesis, from the selection of starting materials to the final product, highlighting the key transformation in each step.

References

Spectroscopic Profile of 1,1,1,2-Tetrabromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,1,1,2-tetrabromobutane, a halogenated alkane of interest in various chemical research domains. Due to the limited availability of experimental data for this specific isomer, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated predictions and should be used as a guide for the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.85 | Triplet | 1H | CH(Br) |

| 2.60 | Multiplet | 2H | CH₂ |

| 1.25 | Triplet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 65.4 | C(Br)₃ |

| 55.2 | CH(Br) |

| 38.1 | CH₂ |

| 12.9 | CH₃ |

Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Medium-Strong | C-H stretching (alkane) |

| 1465-1440 | Medium | C-H bending (CH₂) |

| 1380-1365 | Medium | C-H bending (CH₃) |

| 750-550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The predicted mass spectrum reveals the expected fragmentation pattern of this compound under electron ionization. The presence of multiple bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Table 4: Predicted Mass Spectrum Fragments for this compound

| m/z | Predicted Fragment |

| 293, 295, 297, 299 | [M-Br]⁺ |

| 215, 217, 219 | [M-Br₂-H]⁺ |

| 135, 137 | [C₄H₅Br]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will lead to characteristic isotopic clusters for fragments containing bromine.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.

-

Instrument Setup:

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a sufficient relaxation delay is crucial for quantitative analysis of non-protonated carbons.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

-

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (for a liquid sample):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer or the clean ATR crystal.

-

Place the sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The number of scans can be increased to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) - Electron Ionization (EI)

-

Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to 1,1,1,2-Tetrabromobutane

This technical guide provides a detailed overview of 1,1,1,2-Tetrabromobutane, including its chemical identity, physicochemical properties, and relevant (though limited) experimental context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and key identifiers for this compound are crucial for unambiguous identification in research and regulatory contexts.

IUPAC Name: The standardized IUPAC name for this compound is This compound [1].

Synonyms: This compound is also known by several other names and identifiers, which are listed in the table below.

| Identifier Type | Value |

| CAS Number | 25497-47-6[1] |

| PubChem CID | 20273646 |

| DSSTox Substance ID | DTXSID60604482[1] |

| InChI | InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3[1] |

| InChIKey | KNHYZOVUQAYWTM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C(Br)(Br)Br)Br[1] |

| Other Synonyms | Tetrabrombutan, SCHEMBL295752, DTXCID70555239[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H6Br4 | PubChem[1] |

| Molecular Weight | 373.71 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Exact Mass | 373.71620 Da | PubChem[1] |

| Monoisotopic Mass | 369.72030 Da | PubChem[1] |

| Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 64.9 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, the synthesis of other tetrabromobutane isomers, such as 1,2,3,4-tetrabromobutane, has been described. For instance, 1,2,3,4-tetrabromobutane can be synthesized via the bromination of 1,3-butadiene in a chloroform solvent at 60°C over 10-12 hours[2]. This suggests that a potential synthetic route to this compound could involve the controlled bromination of a suitable butane or butene precursor.

A logical workflow for a generalized synthesis of a tetrabrominated alkane is presented below.

Signaling Pathways and Applications in Drug Development

There is no information available in the provided search results to suggest that this compound is involved in any biological signaling pathways or has direct applications in drug development. Halogenated hydrocarbons are generally evaluated for their biological activity, but specific data for this compound is lacking.

The logical relationship for evaluating a novel chemical entity in a drug development context is illustrated in the following diagram.

References

Theoretical Stability of 1,1,1,2-Tetrabromobutane: A Technical Whitepaper

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive theoretical exploration of the conformational stability of 1,1,1,2-tetrabromobutane. In the absence of direct experimental or computational studies on this specific molecule, this paper establishes a foundational understanding by applying established principles of conformational analysis and computational chemistry. It outlines a detailed theoretical methodology for future research, presents hypothetical quantitative data to illustrate expected outcomes, and discusses the key structural factors anticipated to govern the molecule's stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties of polyhalogenated alkanes.

Introduction

The stability of halogenated hydrocarbons is a critical parameter influencing their reactivity, toxicity, and suitability for various applications, including as flame retardants, solvents, and intermediates in organic synthesis. This compound, a polybrominated alkane, presents a unique case for conformational analysis due to the significant steric bulk and electrostatic repulsion associated with the three bromine atoms on a single carbon (the tribromomethyl group). Understanding the preferred three-dimensional arrangements (conformations) of this molecule and the energy barriers between them is essential for predicting its physical properties and chemical behavior.

This whitepaper builds a theoretical framework for the stability of this compound. It delves into the fundamental principles of conformational isomerism, proposes a robust computational protocol for its detailed study, and visualizes the key structural and energetic concepts.

Fundamentals of Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations, and the different arrangements are called conformational isomers or conformers. The stability of a particular conformer is determined by a combination of factors:

-

Torsional Strain: An energetic penalty arising from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation (dihedral angle of 0°) and minimized in a staggered conformation (dihedral angle of 60°).

-

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space. This is a crucial factor in substituted alkanes, particularly with bulky groups.

-

Gauche Interactions: A specific type of steric hindrance that occurs in staggered conformations between two non-hydrogen substituents on adjacent carbons with a dihedral angle of 60°.

-

Dipole-Dipole Interactions: Electrostatic interactions between polar bonds. These can be either repulsive or attractive depending on their relative orientation and can significantly influence conformational preference.

Theoretical Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by rotation around the C1-C2 single bond, given the exceptionally high steric demand of the tribromomethyl (-CBr₃) group. Rotation around the C2-C3 bond is also possible but is expected to have a lower rotational barrier.

The key interaction influencing stability is the rotation of the C2-bromo-ethyl group relative to the C1-tribromo group. We can visualize the highest and lowest energy conformations using Newman projections looking down the C1-C2 bond.

-

Eclipsed Conformations: These are high-energy states where the substituents on C1 and C2 are aligned. The most unstable conformation is predicted to be when the bulky ethyl group on C2 eclipses one of the bromine atoms on C1, leading to severe torsional and steric strain.

-

Staggered Conformations: These represent energy minima. The most stable conformer is expected to be the staggered arrangement where the large ethyl group on C2 is positioned anti (180° dihedral angle) to one of the bromine atoms on C1. Other staggered conformers, where the ethyl group is gauche (60° dihedral angle) to the bromine atoms, will also exist but are expected to be of higher energy due to steric interactions.

The large size of the bromine atoms leads to significant van der Waals repulsion, which will dominate the conformational energetics. Furthermore, the polar C-Br bonds create dipole moments that will influence the relative stability of the conformers.

Proposed Experimental and Computational Protocols

A thorough investigation of this compound's stability would involve a synergistic approach of computational modeling and experimental validation.

Computational Chemistry Workflow

A standard and reliable method to theoretically determine molecular stability involves a multi-step computational approach, primarily using Density Functional Theory (DFT) or other ab initio methods.

Detailed Methodologies:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic potential energy surface (PES) scan is performed by rotating the dihedral angle of the C1-C2 bond in small increments (e.g., 10-15°). At each step, the geometry is allowed to relax (a "relaxed scan"). This process identifies all potential energy minima (stable conformers) and maxima (transition states).

-

Geometry Optimization: The structures corresponding to the energy minima identified in the PES scan are then fully optimized without constraints. A common and effective level of theory for such systems is DFT using the B3LYP functional with a Pople-style basis set that includes polarization functions, such as 6-31G(d). For molecules with heavy atoms like bromine, basis sets with effective core potentials (e.g., LANL2DZ) can also be employed.

-

Vibrational Frequency Analysis: For each optimized structure, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute thermodynamic properties like enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger, more flexible basis set (e.g., aug-cc-pVTZ).

-

Population Analysis: The relative populations of the conformers at a given temperature (e.g., 298.15 K) are calculated from their relative Gibbs free energies (ΔG) using the Boltzmann distribution equation.

Caption: A typical workflow for the computational analysis of molecular conformers.

Experimental Validation

Theoretical predictions should ideally be validated through experimental techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the interconversion between conformers may be slow enough to observe distinct signals for each populated conformer. At room temperature, the observed NMR chemical shifts and coupling constants would be a population-weighted average of the values for the individual conformers. These averaged values can be compared with theoretically predicted, Boltzmann-averaged NMR parameters.

-

Infrared (IR) and Raman Spectroscopy: Different conformers will have unique vibrational modes. The experimental IR and Raman spectra can be compared with the theoretically predicted spectra for the calculated low-energy conformers to confirm their presence in the sample.

Predicted Quantitative Data

The following table presents hypothetical quantitative data for the primary conformers of this compound resulting from rotation around the C1-C2 bond. This data is illustrative of the expected output from the computational workflow described above. The conformers are named based on the dihedral angle between the C2-H bond and a C1-Br bond.

| Conformer | Dihedral Angle (Br-C1-C2-Et) | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population (298.15 K) |

| Anti | ~180° | 0.00 | 0.00 | ~95.1% |

| Gauche | ~60° | 8.5 | 8.0 | ~4.9% |

| Eclipsed 1 | ~120° | 25.0 | 25.5 | <0.01% |

| Eclipsed 2 | ~0° | 35.0 | 35.7 | <0.01% |

Note: This data is hypothetical and serves for illustrative purposes only. Actual values would need to be determined by rigorous computational studies.

Visualizations of Key Structural Concepts

Newman Projections

The following diagram illustrates the Newman projections for the most stable staggered (anti) conformation and the least stable eclipsed conformation when viewing down the C1-C2 bond.

Caption: Newman projections of key conformers of this compound.

Potential Energy Diagram

The rotational energy profile illustrates the energy changes as the C1-C2 bond rotates. The staggered conformers correspond to energy minima, while the eclipsed conformers are energy maxima (transition states).

Caption: A hypothetical energy profile for rotation around the C1-C2 bond.

Discussion on Stability and Potential Decomposition

The primary determinant of stability in this compound is steric hindrance. The tribromomethyl group (-CBr₃) is exceptionally bulky, and the molecule will overwhelmingly adopt the staggered conformation where the ethyl group is anti-periplanar to one of the bromine atoms to minimize van der Waals repulsion. The energy barrier to rotation around the C1-C2 bond is expected to be significantly high compared to that of n-butane, due to the severe steric clashes in the eclipsed transition states.

While detailed decomposition pathways require specific study, polyhalogenated alkanes are known to undergo certain types of reactions under thermal or photochemical conditions:

-

Dehydrobromination: Elimination of hydrogen bromide (HBr) is a common pathway for haloalkanes, which would lead to the formation of brominated butenes.

-

Homolytic Cleavage: The C-Br bonds are weaker than C-H or C-C bonds and can break homolytically upon exposure to heat or UV light, generating bromine and carbon-centered radicals. These reactive intermediates can initiate further decomposition or polymerization reactions.

Conclusion

This technical guide has presented a theoretical framework for understanding the stability of this compound. Based on fundamental principles, the molecule's conformational preferences are dictated by the immense steric bulk of the tribromomethyl group, leading to a strong preference for a staggered anti conformation. The energy barriers for rotation around the C1-C2 bond are predicted to be substantial. A detailed computational workflow has been proposed to quantify these properties. Future research, combining the outlined computational methods with experimental validation through techniques like NMR and vibrational spectroscopy, is necessary to provide a definitive characterization of this molecule's stability and reactivity.

Reactivity of 1,1,1,2-Tetrabromobutane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of 1,1,1,2-tetrabromobutane with various nucleophiles. Due to the unique structural arrangement of a geminal tribromomethyl group adjacent to a secondary bromide, this molecule is expected to exhibit a strong propensity for elimination reactions, particularly dehydrobromination, over nucleophilic substitution. This document outlines the theoretical basis for this reactivity, provides detailed experimental protocols for conducting these reactions, and describes methodologies for the analysis of the resulting products. The content is intended to guide researchers in exploring the synthetic utility of this polyhalogenated alkane.

Introduction: Structural Features and Predicted Reactivity

This compound possesses a distinct arrangement of halogen atoms that significantly influences its chemical behavior. The presence of three bromine atoms on a terminal carbon (a gem-tribromide) and a single bromine atom on the adjacent carbon (a secondary bromide) creates a sterically hindered and electronically biased environment.

The primary competition in the reaction of haloalkanes with nucleophiles is between substitution (SN1, SN2) and elimination (E1, E2) pathways. For this compound, several factors strongly favor elimination:

-

Steric Hindrance: The bulky tribromomethyl group sterically hinders the approach of a nucleophile to the carbon bearing the secondary bromine (C-2), making an SN2 reaction highly unfavorable.

-

Acidity of β-Hydrogens: The electron-withdrawing effect of the three bromine atoms on C-1 increases the acidity of the hydrogen atom on C-2. This makes it a prime target for abstraction by a base, initiating an elimination reaction.

-

Stability of Potential Products: Elimination reactions can lead to the formation of relatively stable unsaturated products, such as brominated alkenes and alkynes.

Therefore, the predominant reaction pathway for this compound with nucleophiles, especially those that are also strong bases, is expected to be dehydrobromination.

Reaction with Strong, Bulky Bases (e.g., Potassium tert-Butoxide)

Strong, sterically hindered bases are known to favor elimination reactions over substitution. Potassium tert-butoxide (KOt-Bu) is a prime example of such a reagent.

Predicted Reaction Pathway

The reaction of this compound with a strong, bulky base like potassium tert-butoxide is predicted to proceed via a concerted E2 elimination mechanism. The tert-butoxide anion will preferentially abstract the acidic proton from C-2, leading to the formation of a double bond and the expulsion of the bromide ion from C-1 or C-2. Given the geminal tribromide at the C-1 position, a subsequent elimination of HBr is highly probable, leading to the formation of a brominated alkyne.

Caption: Predicted E2 elimination pathway of this compound with a strong base.

Detailed Experimental Protocol

This protocol is adapted from procedures for the dehydrohalogenation of similar polyhalogenated alkanes.

Materials:

-

This compound

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas (inert atmosphere)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.

-

Under a positive pressure of argon or nitrogen, charge the flask with a solution of potassium tert-butoxide (2.5 equivalents) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of this compound dropwise to the stirred solution of potassium tert-butoxide over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Reaction with Strong, Less Hindered Bases (e.g., Sodium Methoxide)

While still favoring elimination, a smaller, less hindered strong base like sodium methoxide (NaOMe) might show some competition from substitution, although elimination is still expected to be the major pathway.

Predicted Reaction Pathway

Similar to potassium tert-butoxide, sodium methoxide is expected to primarily induce E2 elimination. However, due to its smaller size, there is a slight possibility of a minor SN2 product, although this is likely to be a very minor pathway due to the steric hindrance at C-2. The primary products are expected to be the same as with the bulkier base.

Detailed Experimental Protocol

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Argon or Nitrogen gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Follow the same setup as described in section 2.2.

-

Under an inert atmosphere, prepare a solution of sodium methoxide (2.5 equivalents) in anhydrous methanol in the reaction flask.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1 equivalent) in anhydrous methanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC or GC-MS.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the product as described in section 2.2.

Product Characterization and Data Presentation

As no specific quantitative data for the reactions of this compound is readily available in the literature, this section focuses on the expected products and the analytical techniques required for their characterization and quantification.

Expected Products

The primary products from the dehydrobromination of this compound are expected to be a mixture of brominated butenes and butynes. The exact composition of the product mixture will depend on the reaction conditions (base, solvent, temperature).

Table 1: Predicted Products from the Reaction of this compound with Strong Bases

| Product Name | Chemical Structure | Expected Formation Pathway |

| 1,1-Dibromo-1-butene | Br₂C=CH-CH₂-CH₃ | Single E2 elimination |

| 1-Bromo-1-butyne | BrC≡C-CH₂-CH₃ | Double E2 elimination |

| 2-Bromo-1,3-butadiene | H₂C=C(Br)-CH=CH₂ | Rearrangement/elimination |

Analytical Techniques

A combination of spectroscopic and chromatographic techniques will be essential to identify and quantify the products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the product mixture and determine their molecular weights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the products. For example, the ¹H NMR spectrum of 1,1-dibromo-1-butene would be expected to show characteristic signals for the vinyl proton and the ethyl group.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as C=C (alkene) and C≡C (alkyne) bonds.

-

Quantitative Analysis: Once the products are identified, their relative amounts can be determined by integrating the peaks in the GC chromatogram or the ¹H NMR spectrum.

Logical Workflow for Reactivity Studies

The following diagram illustrates a logical workflow for investigating the reactivity of this compound.

Caption: Experimental workflow for studying the reactivity of this compound.

Conclusion

This compound is a substrate primed for elimination reactions. Its reaction with strong bases is expected to yield a variety of unsaturated brominated products. This technical guide provides a theoretical framework and practical experimental protocols to explore these transformations. The resulting brominated butenes and butynes are potentially valuable synthetic intermediates for the introduction of a four-carbon chain in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity of this interesting polyhalogenated compound and to harness its synthetic potential.

A Technical Guide to Potential Research Areas for 1,1,1,2-Tetrabromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with a unique substitution pattern that suggests significant, yet largely unexplored, potential in various fields of chemical research. Its structural features, including a tribromomethyl group and a vicinal dibromide moiety, indicate a rich reactive profile. This document outlines prospective research avenues for this compound, focusing on its application in organic synthesis, materials science, and as a precursor for novel chemical entities with potential pharmacological relevance. Detailed hypothetical experimental protocols and workflow visualizations are provided to guide future investigations into this promising but understudied compound.

Introduction

This compound is a chemical compound with the molecular formula C4H6Br4.[1][2] While its fundamental properties are cataloged, there is a notable absence of in-depth research into its reactivity and applications. The presence of four bromine atoms, concentrated on the first and second carbon atoms, suggests a high degree of functionality that can be exploited for complex molecular synthesis. This guide aims to bridge the current knowledge gap by proposing several key areas of research, complete with foundational experimental designs.

Physicochemical Properties

A summary of the known and computed properties of this compound is presented below. This data provides a baseline for understanding its physical behavior and for the design of experimental conditions.

| Property | Value | Source |

| Molecular Formula | C4H6Br4 | PubChem[1] |

| Molecular Weight | 373.71 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 25497-47-6 | PubChem[1][2] |

Proposed Research Areas

The unique arrangement of bromine atoms in this compound allows for a variety of chemical transformations. The following sections detail potential research directions.

Organic Synthesis

The high density of leaving groups (bromine atoms) makes this compound a versatile precursor for a range of organic molecules.

The vicinal dibromide structure at C1 and C2 suggests that this compound can undergo elimination reactions to form highly functionalized unsaturated systems.[3][4] Treatment with a strong, non-nucleophilic base could induce a double dehydrobromination to yield a bromo-substituted alkyne or a tribromo-substituted diene. These products would be valuable intermediates for further synthetic transformations, including cycloadditions and cross-coupling reactions.

Hypothetical Experimental Protocol: Synthesis of 1,1-Dibromo-1-buten-3-yne

-

To a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium tert-butoxide (2.2 eq.) in THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target alkyne.

Caption: Proposed dehydrobromination of this compound.

Selective or complete removal of the bromine atoms can lead to the formation of less halogenated butanes or butane itself.[5] This could be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.[6] Such reactions would be useful for mechanistic studies and for the synthesis of specifically brominated alkanes.

Hypothetical Experimental Protocol: Synthesis of 1,1-Dibromobutane

-

In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid.

-

Add activated zinc dust (3 eq.) portion-wise while stirring vigorously.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product for further purification.

Caption: General workflow for synthetic transformations.

Materials Science

Polybrominated compounds are known for their flame-retardant properties.[7] this compound could be investigated as a novel flame-retardant additive for polymers. Its efficacy could be tested in various polymer matrices such as polystyrene, polyethylene, and polypropylene. Additionally, it could serve as a monomer or cross-linking agent in the synthesis of new polymers with tailored properties. The high bromine content would be expected to confer significant fire resistance.

Hypothetical Experimental Protocol: Evaluation as a Flame Retardant

-

Prepare samples of a target polymer (e.g., polypropylene) containing varying weight percentages (e.g., 1%, 5%, 10%) of this compound by melt blending.

-

Prepare control samples of the pure polymer.

-

Subject the samples to standard flammability tests, such as the UL 94 vertical burn test and Limiting Oxygen Index (LOI) measurements.

-

Analyze the thermal decomposition behavior of the polymer composites using thermogravimetric analysis (TGA).

-

Evaluate the mechanical properties (e.g., tensile strength, impact strength) of the polymer blends to assess the effect of the additive on the material's performance.

Medicinal Chemistry and Drug Development

While polyhalogenated compounds often raise toxicological concerns, they can also serve as scaffolds for the development of new therapeutic agents. The bromine atoms can be replaced by various functional groups through nucleophilic substitution reactions, allowing for the creation of a library of new compounds for biological screening.[8][9]

The secondary bromide at the C2 position is expected to be susceptible to SN2 reactions with a variety of nucleophiles (e.g., azides, cyanides, thiols, amines).[10] The tribromomethyl group at C1 is less likely to undergo substitution but may participate in other transformations. This differential reactivity could be exploited for the regioselective synthesis of novel molecules.

Hypothetical Experimental Protocol: Synthesis of 2-Azido-1,1,1-tribromobutane

-

Dissolve this compound (1 eq.) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq.) and stir the mixture at 50°C for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting azide by flash chromatography.

Caption: Nucleophilic substitution on this compound.

A crucial aspect of this research area would be the thorough toxicological evaluation of any new derivatives. Initial in vitro cytotoxicity assays against a panel of human cell lines would be necessary. Compounds that demonstrate an acceptable safety profile could then be screened for various pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

Conclusion

This compound represents a promising, yet underexplored, platform for chemical innovation. Its rich chemical functionality opens doors to new synthetic methodologies, advanced materials, and potentially novel therapeutic agents. The proposed research areas, along with the detailed experimental frameworks, provide a roadmap for unlocking the full potential of this versatile molecule. It is imperative that future research also prioritizes a thorough understanding of the toxicological and environmental implications of this and any derived compounds.

References

- 1. This compound | C4H6Br4 | CID 20273646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dehalogenation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chembk.com [chembk.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 1,1,1,2-Tetrabromobutane: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 1,1,1,2-tetrabromobutane, a halogenated alkane with potential applications in organic synthesis and materials science. Due to the absence of a well-established, direct synthesis method in the current literature, this protocol outlines a feasible two-step synthetic route commencing with the preparation of the precursor, 1,1,1-tribromobutane, followed by a selective free-radical bromination at the C-2 position. This application note includes comprehensive experimental procedures, a summary of the physical and chemical properties of the key compounds, and a visual representation of the synthetic workflow.

Introduction

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a two-step process. The first step involves the synthesis of the key intermediate, 1,1,1-tribromobutane. A plausible method for this transformation is the reaction of butanoic acid with a suitable brominating agent, such as phosphorus tribromide, followed by a haloform-type reaction. However, a more direct approach, though requiring careful control, is the direct bromination of butanoic acid under conditions that favor the formation of the tribromomethyl group.

The second and final step is the selective bromination of 1,1,1-tribromobutane at the C-2 position. This can be achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is a suitable reagent for this purpose as it provides a low, steady concentration of bromine radicals, which can selectively abstract a hydrogen atom from the C-2 position, leading to the formation of this compound. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 |

| 1,1,1-Tribromobutane | C₄H₇Br₃ | 294.81 | ~205-207 | ~2.3 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Decomposes | 2.10 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Decomposes | 1.1 |

| This compound | C₄H₆Br₄ | 373.71 | Not available | Not available |

Experimental Protocols

Step 1: Synthesis of 1,1,1-Tribromobutane from Butanoic Acid (Proposed)

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine

-

Sodium sulfite solution (5%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add butanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

After the addition is complete, the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of a 5% sodium sulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude 1,1,1-tribromobutane can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound from 1,1,1-Tribromobutane

Materials:

-

1,1,1-Tribromobutane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

-

Round-bottom flask with reflux condenser

-

UV lamp or heating mantle

-

Filtration setup

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-tribromobutane in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or benzoyl peroxide) to the solution.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by heating to reflux. The choice of initiation method will depend on the specific radical initiator used.

-

Monitor the progress of the reaction by TLC or GC analysis. The reaction should be continued until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitated succinimide.

-

Wash the filtrate with a dilute sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Synthetic Workflow Diagram```dot

Caption: Logical progression from starting material to final product.

Application Notes and Protocols: Utilizing 1,1,1,2-Tetrabromobutane as a Brominating Agent

For Researchers, Scientists, and Drug Development Professionals